3-Benzamido-N-[2,4-bis(trifluoromethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzamido-N-[2,4-bis(trifluoromethyl)phenyl]benzamide is a complex organic compound characterized by its benzamide structure and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzamido-N-[2,4-bis(trifluoromethyl)phenyl]benzamide typically involves multi-step organic reactions. One common approach is the reaction of 2,4-bis(trifluoromethyl)aniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl groups can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions at the benzamide moiety are possible with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Trifluoromethylated carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its trifluoromethyl groups make it a valuable reagent in cross-coupling reactions and other organic synthesis processes.
Biology: In biological research, 3-Benzamido-N-[2,4-bis(trifluoromethyl)phenyl]benzamide can be used to study protein interactions and enzyme inhibition. Its unique structure allows it to bind selectively to certain biological targets.
Medicine: This compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for designing new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
Wirkmechanismus
The mechanism by which 3-Benzamido-N-[2,4-bis(trifluoromethyl)phenyl]benzamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain receptors and enzymes, leading to biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N-(3,5-Bis(trifluoromethyl)phenyl)benzamide
2,4-Bis(trifluoromethyl)aniline
3,4-Bis(trifluoromethyl)nitrobenzene
Uniqueness: 3-Benzamido-N-[2,4-bis(trifluoromethyl)phenyl]benzamide stands out due to its specific structural features, such as the presence of both benzamide and trifluoromethyl groups
Eigenschaften
CAS-Nummer |
917920-44-6 |
---|---|
Molekularformel |
C22H14F6N2O2 |
Molekulargewicht |
452.3 g/mol |
IUPAC-Name |
3-benzamido-N-[2,4-bis(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C22H14F6N2O2/c23-21(24,25)15-9-10-18(17(12-15)22(26,27)28)30-20(32)14-7-4-8-16(11-14)29-19(31)13-5-2-1-3-6-13/h1-12H,(H,29,31)(H,30,32) |
InChI-Schlüssel |
STHPJWYSBIIVAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.